1-(thiophen-2-ylsulfonyl)-N-(p-tolyl)piperidine-2-carboxamide
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Overview
Description
1-(Thiophen-2-ylsulfonyl)-N-(p-tolyl)piperidine-2-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides This compound is characterized by the presence of a thiophene ring, a sulfonyl group, and a p-tolyl group attached to a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(thiophen-2-ylsulfonyl)-N-(p-tolyl)piperidine-2-carboxamide typically involves multiple steps, including the formation of the piperidine ring, introduction of the sulfonyl group, and attachment of the thiophene and p-tolyl groups. One common synthetic route involves the following steps:
Formation of the Piperidine Ring: Starting from a suitable precursor, such as a substituted pyridine, the piperidine ring is formed through a series of cyclization reactions.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced using reagents such as sulfonyl chlorides or sulfonic acids under appropriate reaction conditions.
Attachment of the Thiophene and p-Tolyl Groups: The thiophene and p-tolyl groups are attached through nucleophilic substitution reactions, often using thiophene derivatives and p-tolyl halides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to streamline the process.
Chemical Reactions Analysis
Types of Reactions
1-(Thiophen-2-ylsulfonyl)-N-(p-tolyl)piperidine-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents such as alkyl halides, aryl halides, and sulfonyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives of the original compound.
Scientific Research Applications
1-(Thiophen-2-ylsulfonyl)-N-(p-tolyl)piperidine-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases and conditions.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(thiophen-2-ylsulfonyl)-N-(p-tolyl)piperidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
1-(Thiophen-2-ylsulfonyl)-N-(p-tolyl)piperidine-2-carboxamide can be compared with other similar compounds, such as:
1-(Thiophen-2-ylsulfonyl)piperidine-2-carboxamide: Lacks the p-tolyl group, which may affect its chemical and biological properties.
N-(p-Tolyl)piperidine-2-carboxamide:
1-(Thiophen-2-ylsulfonyl)-N-(phenyl)piperidine-2-carboxamide: Contains a phenyl group instead of a p-tolyl group, which may influence its interactions and effects.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(4-methylphenyl)-1-thiophen-2-ylsulfonylpiperidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S2/c1-13-7-9-14(10-8-13)18-17(20)15-5-2-3-11-19(15)24(21,22)16-6-4-12-23-16/h4,6-10,12,15H,2-3,5,11H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDIPVPMXKIIYKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2CCCCN2S(=O)(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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